

A Technical Guide to the Discovery and History of Velatinib (Compound X)

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Compound of Interest

Compound Name: Ro4368554

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Executive Summary

Velatinib (internally designated Compound X) is a potent and selective small-molecule inhibitor of Janus Kinase 2 (JAK2), particularly the pathogenic V617F mutant. The discovery of the JAK2 V617F mutation in 2005 was a landmark event in understanding the pathophysiology of myeloproliferative neoplasms (MPNs), including polycythemia vera (PV), essential thrombocythemia (ET), and primary myelofibrosis (PMF).[1][2] This mutation leads to constitutive activation of the JAK-STAT signaling pathway, driving uncontrolled cell proliferation.[3][4] Velatinib was developed as a rationally designed therapeutic to target this aberrant pathway. This document provides an in-depth overview of the discovery of Velatinib, its mechanism of action, key preclinical data, and the experimental protocols used in its characterization.

The Discovery of Velatinib: A Timeline

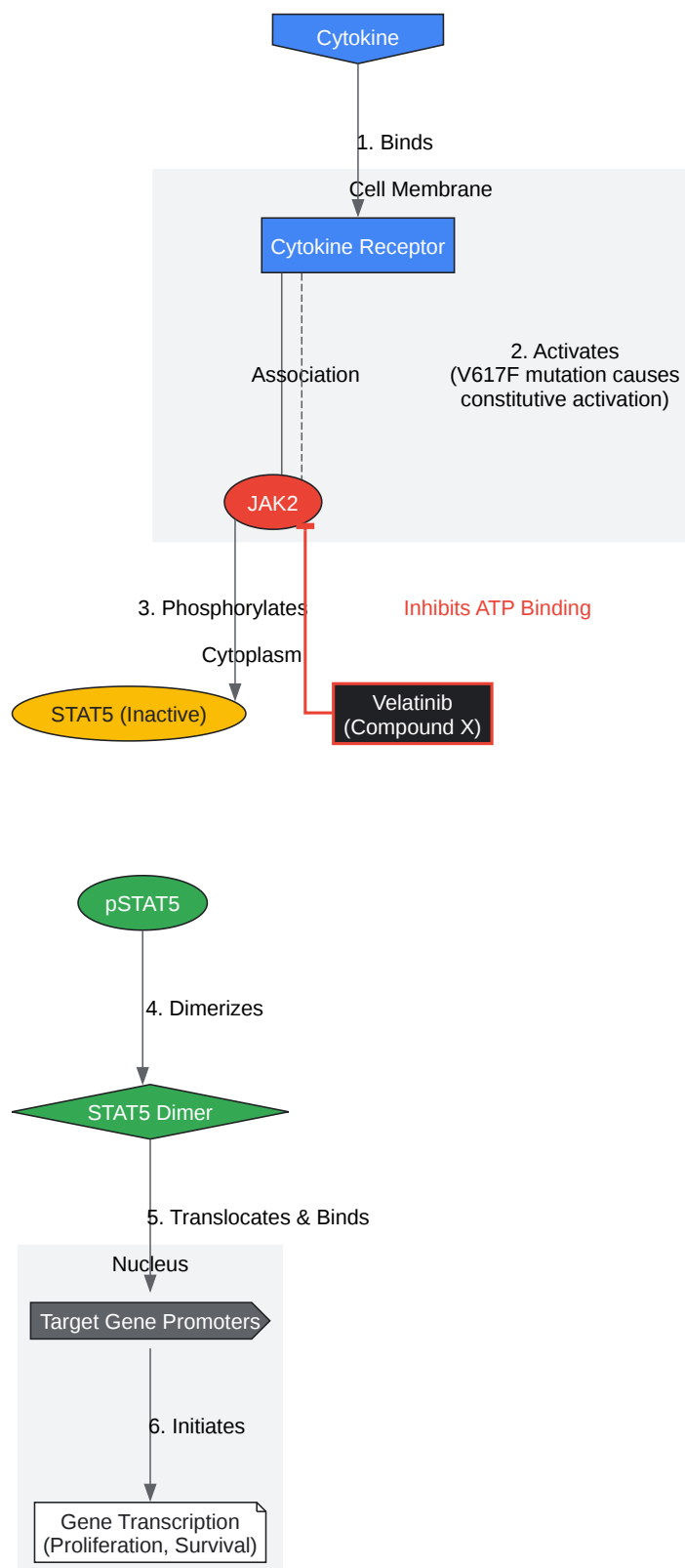
The development of Velatinib was a direct consequence of the identification of the JAK2 V617F mutation as a key driver of MPNs.[5] The timeline from target identification to the development of selective inhibitors was rapid, reflecting the urgent need for targeted therapies.[6]

- 2005: The Breakthrough. Multiple research groups independently reported a single, acquired gain-of-function mutation (V617F) in the JAK2 gene in the majority of patients with MPNs.[1] [7] This discovery provided a clear therapeutic target.

- 2006-2007: High-Throughput Screening. Leveraging this new understanding, a high-throughput screening campaign of diverse chemical libraries was initiated to identify compounds that could inhibit the kinase activity of the JAK2 V617F protein. Initial hits were identified based on their ability to inhibit the phosphorylation of a peptide substrate in in vitro kinase assays.
- 2007-2009: Lead Optimization. The initial hits underwent extensive medicinal chemistry efforts to improve potency, selectivity, and pharmacokinetic properties. This lead optimization process led to the synthesis of Velatinib (Compound X), a novel pyrazole-containing compound with high affinity for the ATP-binding pocket of JAK2.[\[1\]](#)
- 2009-2011: Preclinical Validation. Velatinib demonstrated potent and selective inhibition of JAK2 in biochemical and cell-based assays. Subsequent studies in animal models of JAK2 V617F-driven MPN confirmed its in vivo efficacy, showing significant reductions in splenomegaly and normalization of blood cell counts.[\[7\]](#)[\[8\]](#) Ruxolitinib, another JAK1/2 inhibitor, was approved by the FDA in 2011 for myelofibrosis based on similar preclinical and clinical findings.[\[9\]](#)[\[10\]](#)[\[11\]](#)

Mechanism of Action

Velatinib functions as an ATP-competitive inhibitor of JAK1 and JAK2. The JAK2 V617F mutation, located in the pseudokinase (JH2) domain, disrupts its autoinhibitory function, leading to constitutive activation of the kinase (JH1) domain.[\[4\]](#)[\[12\]](#) This results in the continuous phosphorylation and activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT5.[\[13\]](#) Activated STAT5 dimerizes, translocates to the nucleus, and drives the transcription of genes involved in cell proliferation and differentiation, leading to the MPN phenotype.[\[3\]](#)[\[14\]](#) Velatinib binds to the ATP-binding site within the JAK2 kinase domain, blocking the phosphorylation of STAT5 and thereby inhibiting the downstream signaling cascade.



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Caption: The JAK-STAT signaling pathway and the inhibitory action of Velatinib.

Quantitative Data Summary

Velatinib's activity was characterized through a series of in vitro and in vivo experiments. The data below summarizes its potency, selectivity, and preclinical efficacy.

Table 1: In Vitro Kinase Selectivity Profile of Velatinib

Kinase Target	IC50 (nM)
JAK2 (V617F)	2.1
JAK2 (Wild-Type)	2.8
JAK1	3.3
TYK2	19
JAK3	>300

IC50 values were determined using a radiometric in vitro kinase assay. Lower values indicate greater potency.[\[15\]](#)

Table 2: In Vivo Efficacy of Velatinib in a Murine Model of MPN

Treatment Group	Change in Spleen Weight (%)	White Blood Cell Count (x10 ⁹ /L)
Vehicle Control	+150%	45.2
Velatinib (50 mg/kg, BID)	-45%	12.5

Data from a bone marrow transplant mouse model expressing human JAK2V617F, treated for 28 days.[\[16\]](#)[\[17\]](#)

Key Experimental Protocols

Detailed methodologies for the pivotal experiments are provided below to ensure reproducibility and facilitate further research.

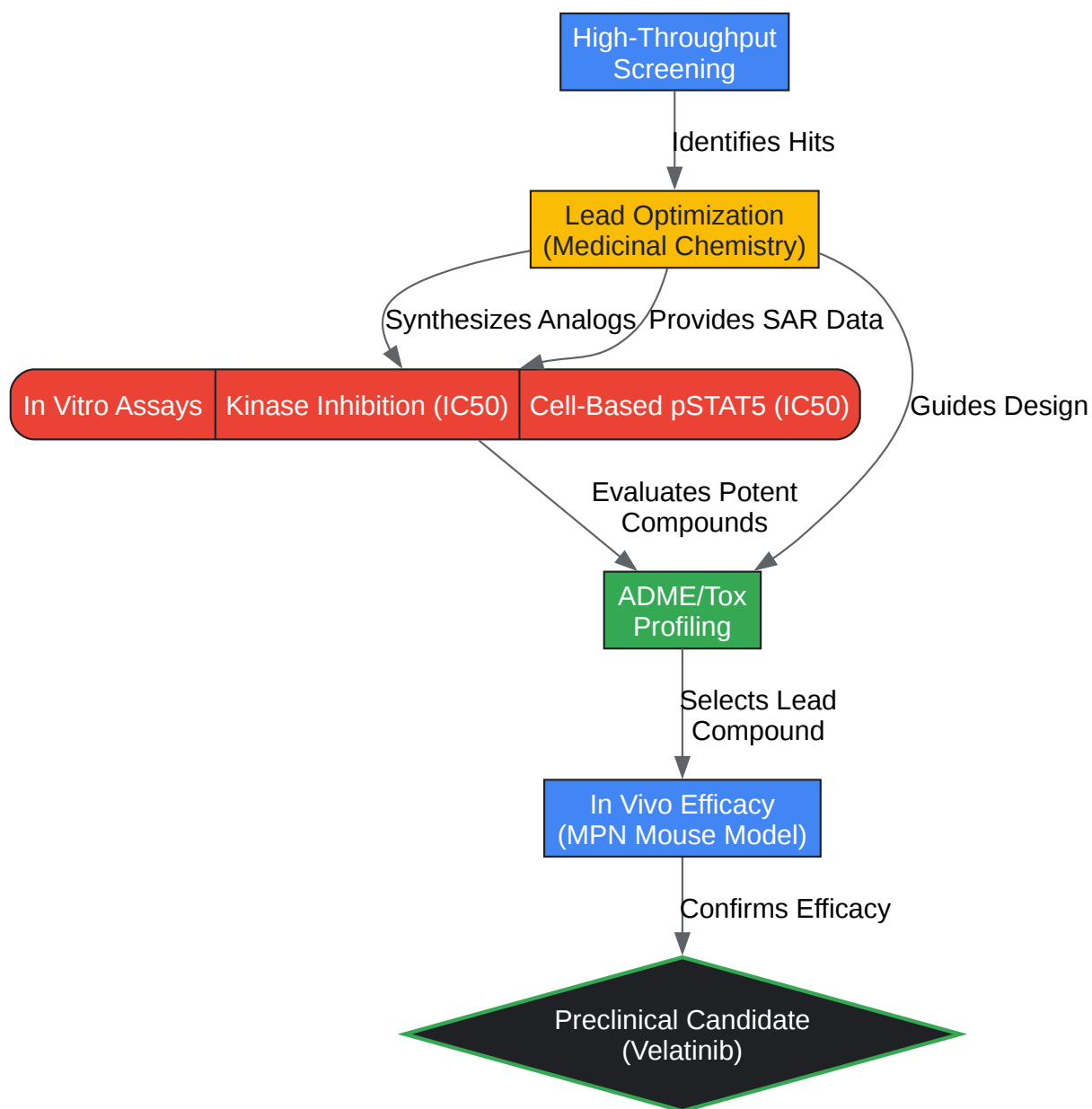
This assay measures the ability of Velatinib to inhibit the phosphorylation of a substrate peptide by the purified JAK2 V617F enzyme.[\[18\]](#)[\[19\]](#)

- Reagents: Purified recombinant human JAK2 V617F enzyme, kinase reaction buffer (25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij35, 2 mM DTT), biotinylated peptide substrate, [γ -³³P]-ATP, and Velatinib dilutions.
- Plate Setup: In a 96-well plate, add 5 μ L of kinase reaction buffer, 5 μ L of the JAK2 enzyme, and 5 μ L of Velatinib at various concentrations (or DMSO for control).
- Pre-incubation: Mix gently and incubate the plate for 15 minutes at room temperature to allow the compound to bind to the enzyme.
- Reaction Initiation: Start the reaction by adding 10 μ L of a mixture containing the peptide substrate and [γ -³³P]-ATP.
- Incubation: Incubate the plate for 60 minutes at 30°C.
- Termination and Capture: Stop the reaction by adding 25 μ L of 3% phosphoric acid. Transfer the reaction mixture to a streptavidin-coated filter plate to capture the biotinylated, phosphorylated substrate.
- Washing: Wash the plate three times with wash buffer (1 M NaCl and 1% phosphoric acid) to remove unincorporated [γ -³³P]-ATP.
- Detection: Dry the plate, add scintillation fluid, and measure the radioactivity using a scintillation counter.
- Data Analysis: Calculate the percentage of inhibition for each Velatinib concentration relative to the DMSO control and determine the IC₅₀ value using non-linear regression analysis.

This assay confirms Velatinib's mechanism of action in a cellular context by measuring the inhibition of STAT5 phosphorylation in a JAK2 V617F-expressing cell line.[\[13\]](#)[\[20\]](#)

- Cell Culture: Culture human erythroleukemia (HEL) cells, which endogenously express the JAK2 V617F mutation, in appropriate media.

- **Plating:** Seed 5×10^4 cells per well in a 96-well tissue culture plate and incubate overnight.
- **Compound Treatment:** Treat the cells with serial dilutions of Velatinib (or DMSO control) for 2 hours at 37°C.
- **Cell Fixation:** Fix the cells by adding 4% paraformaldehyde for 20 minutes at room temperature.
- **Permeabilization:** Wash the cells and permeabilize them with 90% ice-cold methanol for 30 minutes.
- **Blocking:** Block non-specific antibody binding with a blocking buffer (e.g., PBS with 1% BSA) for 1 hour.
- **Antibody Incubation:** Incubate the cells with a primary antibody specific for phosphorylated STAT5 (pSTAT5 Tyr694) overnight at 4°C. In parallel wells, use an antibody for total STAT5 as a loading control.
- **Secondary Antibody & Detection:** Wash the cells and add an HRP-conjugated secondary antibody for 1 hour. After a final wash, add a chemiluminescent or colorimetric substrate and measure the signal using a plate reader.[\[20\]](#)
- **Analysis:** Normalize the pSTAT5 signal to the total STAT5 signal for each well and calculate the percentage of inhibition relative to the DMSO control to determine the IC50 value.



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Caption: A logical workflow for the preclinical evaluation of Velatinib.

Conclusion

Velatinib (Compound X) represents a successful example of rational drug design targeting a specific genetic driver of malignancy. Its discovery was built upon the foundational biological insight of the JAK2 V617F mutation's role in MPNs. The compound demonstrates potent and selective inhibition of the JAK-STAT pathway, leading to significant anti-tumor activity in preclinical models. The methodologies and data presented in this guide provide a comprehensive technical overview for researchers in the field of kinase inhibitor development and hematologic malignancies.

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